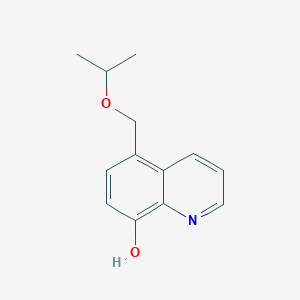

5-(Isopropoxymethyl)-8-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(propan-2-yloxymethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHAKMLLHGQTSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C2C=CC=NC2=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278921 |

Source

|

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22049-21-4 |

Source

|

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22049-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Isopropoxymethyl)-8-quinolinol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-(isopropoxymethyl)-8-quinolinol, a substituted 8-hydroxyquinoline derivative of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through a robust two-step process commencing with the chloromethylation of 8-hydroxyquinoline to yield the key intermediate, 5-(chloromethyl)-8-quinolinol. This is subsequently converted to the target molecule via a Williamson ether synthesis. This document offers detailed experimental protocols, mechanistic insights, and critical analysis of the reaction parameters, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of 8-Hydroxyquinoline Scaffolds

8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in chemistry, renowned for their diverse biological activities and applications in materials science.[1] The chelating properties of the 8-hydroxyquinoline core, arising from the proximate hydroxyl and quinoline nitrogen atoms, are central to its utility. This structural motif enables the formation of stable complexes with a variety of metal ions, a property that underpins its use as an analytical reagent and has been exploited in the design of therapeutic agents and functional materials.[1]

The substitution at the C-5 position of the 8-hydroxyquinoline ring offers a strategic handle to modulate the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic characteristics. This, in turn, can significantly influence its biological activity and material properties. The introduction of an isopropoxymethyl group at this position to form this compound can enhance membrane permeability and introduce specific steric interactions, making it a valuable target for synthetic chemists.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of this compound points towards a disconnection at the ether linkage, suggesting a Williamson ether synthesis as the final key bond-forming step. This approach involves the reaction of an isopropoxide nucleophile with an electrophilic 8-hydroxyquinoline derivative bearing a leaving group at the 5-methyl position. The most practical electrophile for this purpose is 5-(chloromethyl)-8-quinolinol. This intermediate, in turn, can be readily prepared from the commercially available 8-hydroxyquinoline via an electrophilic aromatic substitution, specifically, a chloromethylation reaction.

Thus, a two-step forward synthesis is proposed:

-

Chloromethylation of 8-Hydroxyquinoline: Introduction of a chloromethyl group at the C-5 position.

-

Williamson Ether Synthesis: Reaction of 5-(chloromethyl)-8-quinolinol with sodium isopropoxide to form the target ether.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-(Chloromethyl)-8-quinolinol

The chloromethylation of 8-hydroxyquinoline is a well-established method for introducing a reactive chloromethyl group at the electron-rich C-5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 8-hydroxyquinoline (1.0 eq.) in concentrated hydrochloric acid.

-

Reaction Setup: Cool the solution to 0-5 °C using an ice-water bath.

-

Addition of Formaldehyde: To the cooled and stirring solution, add an aqueous solution of formaldehyde (37%, 1.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Introduction of HCl Gas: Bubble hydrogen chloride gas through the reaction mixture for 2-3 hours while maintaining the temperature at 0-5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield 5-(chloromethyl)-8-quinolinol as a pale yellow solid.

Causality and Experimental Choices:

-

Acidic Medium: The use of concentrated hydrochloric acid serves both as a solvent and a catalyst. It protonates the formaldehyde, generating a highly reactive electrophile, the hydroxymethyl cation (+CH2OH), which is essential for the electrophilic attack on the quinoline ring.

-

Low Temperature: Maintaining a low temperature (0-5 °C) is crucial to control the exothermicity of the reaction and to minimize the formation of polymeric side products.

-

HCl Gas: Bubbling HCl gas through the mixture ensures that the concentration of the electrophilic species is maintained and drives the reaction to completion.

Characterization Data for 5-(Chloromethyl)-8-quinolinol:

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | ~145-148 °C |

Note: The hydrochloride salt is also a common form of this intermediate.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for forming ethers.[2] It proceeds via an S_N2 reaction between an alkoxide nucleophile and a primary alkyl halide.[2][3] In this step, the sodium isopropoxide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group of 5-(chloromethyl)-8-quinolinol.

Reaction Scheme:

Experimental Protocol:

-

Preparation of Sodium Isopropoxide: In a flame-dried two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. To this, add small, freshly cut pieces of sodium metal (1.1 eq.) portion-wise. The reaction is exothermic and produces hydrogen gas. Stir the mixture until all the sodium has reacted to form a clear solution of sodium isopropoxide.[4]

-

Reaction Setup: To the freshly prepared sodium isopropoxide solution, add a solution of 5-(chloromethyl)-8-quinolinol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality and Experimental Choices:

-

Anhydrous Conditions: The Williamson ether synthesis requires anhydrous conditions as the alkoxide is a strong base and will readily react with any water present, reducing the yield of the desired ether.

-

Choice of Base: Sodium metal is a strong base capable of deprotonating isopropanol to form the isopropoxide nucleophile.[4] Sodium hydride (NaH) is another excellent alternative.[5][6]

-

Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal for S_N2 reactions as they can solvate the cation (Na+) while leaving the alkoxide nucleophile relatively free and highly reactive.[3]

-

Primary Alkyl Halide: The use of a primary alkyl halide (in this case, the chloromethyl group) is crucial for a successful Williamson ether synthesis, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions.[5][6]

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Appearance | Solid |

Note: Specific melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) should be obtained for the purified product and compared with literature values if available.

Overall Synthesis Pathway Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving chloromethylation of 8-hydroxyquinoline followed by a Williamson ether synthesis. This guide has provided detailed, field-proven protocols with an emphasis on the rationale behind the chosen experimental conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively and efficiently synthesize this and other related 5-alkoxymethyl-8-quinolinol derivatives for a wide range of applications in drug discovery and materials science. Careful control of reaction parameters, particularly temperature and moisture, is paramount to achieving high yields and purity.

References

- Williamson Ether Synthesis. (n.d.). [Source for general protocol, e.g., a university chemistry lab manual].

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Isopropoxymethyl)-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Isopropoxymethyl)-8-quinolinol, a derivative of the versatile 8-hydroxyquinoline scaffold, presents a compelling profile for investigation in drug discovery and development. Understanding its fundamental physicochemical properties is a critical prerequisite for elucidating its pharmacokinetic and pharmacodynamic behavior. This in-depth technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, including its structural features, lipophilicity, and potential acid-base properties. Where experimental data for the specific molecule is not publicly available, this guide details the established, state-of-the-art experimental protocols for their determination, drawing parallels with the well-characterized parent compound, 8-hydroxyquinoline, and its analogs. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and accelerating the evaluation of this compound's therapeutic potential.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2] These properties are intrinsically linked to its ability to chelate metal ions, a characteristic governed by the arrangement of the hydroxyl group and the nitrogen atom in the quinoline ring.[2][3] The substitution at the 5-position of the 8-HQ ring, as seen in this compound, offers a strategic avenue to modulate the molecule's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its therapeutic efficacy and safety. This guide focuses specifically on the isopropoxymethyl derivative, providing a detailed examination of its chemical and physical attributes.

Molecular Structure and Core Properties

A foundational understanding of a compound begins with its molecular structure and fundamental properties.

| Property | Value | Source |

| Molecular Formula | C13H15NO2 | [4] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | Solid (predicted) | [4] |

| CAS Number | 22049-21-4 | [4] |

The structure of this compound incorporates the planar, aromatic 8-hydroxyquinoline core, which is essential for its chelating and potential biological activities. The isopropoxymethyl substituent at the 5-position introduces a flexible, non-polar aliphatic chain, which is expected to significantly influence its lipophilicity and solubility.

Synthesis Pathway

A probable synthetic approach involves the reaction of 8-hydroxyquinoline with formaldehyde and isopropanol under acidic conditions. This reaction, a variation of the Skraup synthesis for quinolines, would introduce the isopropoxymethyl group at the electron-rich 5-position of the quinoline ring.[5][6]

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability, protein binding, and solubility.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Calculated LogP

For this compound, a calculated LogP value is available:

| Parameter | Value | Source |

| LogP | 2.69 | [4] |

This value suggests that the compound is moderately lipophilic, a characteristic often associated with good oral bioavailability. The isopropoxymethyl group contributes significantly to this lipophilicity compared to the parent 8-hydroxyquinoline (LogP ≈ 2.0).[3]

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for experimentally determining LogP is the shake-flask method.[7] This protocol provides a reliable, thermodynamic measure of a compound's partitioning behavior.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram of Shake-Flask Method Workflow

Caption: Workflow for the experimental determination of LogP.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa of a molecule describes its tendency to ionize in solution and is crucial for predicting its solubility, absorption, and interaction with biological targets at different physiological pH values. 8-Hydroxyquinoline is an amphiprotic molecule, meaning it can act as both an acid (due to the phenolic hydroxyl group) and a base (due to the pyridine nitrogen).[3]

For the parent 8-hydroxyquinoline, the pKa values are approximately 5.0 for the protonated pyridine nitrogen and 9.9 for the phenolic hydroxyl group.[3] The isopropoxymethyl substituent at the 5-position in this compound is not expected to dramatically alter these pKa values, as it is not a strong electron-withdrawing or -donating group. However, precise experimental determination is necessary for accurate modeling.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[8]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: Titrate the solution with a standardized strong acid (e.g., HCl) to determine the pKa of the basic nitrogen. Record the pH as a function of the volume of titrant added.

-

Titration with Base: In a separate experiment, titrate the solution with a standardized strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group. Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curves.

Aqueous Solubility: A Critical Parameter for Drug Delivery

Aqueous solubility is a fundamental property that significantly impacts a drug's dissolution rate and bioavailability.[9] The solubility of 8-hydroxyquinoline derivatives is known to be pH-dependent.[3]

While specific experimental solubility data for this compound is not available, its solubility is expected to be relatively low in neutral water due to its lipophilic character. However, solubility is likely to increase in acidic solutions (due to protonation of the quinoline nitrogen) and in alkaline solutions (due to deprotonation of the hydroxyl group).

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The thermodynamic solubility of a compound can be determined using a shake-flask method.[3]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and quality control.

-

UV-Vis Spectroscopy: 8-Hydroxyquinoline and its derivatives exhibit characteristic UV-Vis absorption spectra due to the aromatic quinoline ring system. The absorption maxima are typically influenced by the solvent and pH.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic parts, C=C and C=N stretching of the quinoline ring, and C-O stretching of the ether linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern of the compound, further confirming its identity.

Stability

The chemical stability of a drug candidate is a critical factor for its development and formulation. 8-Hydroxyquinoline is generally stable but can be sensitive to strong oxidizing agents.[3] The stability of this compound should be assessed under various conditions, including different pH values, temperatures, and light exposure, to determine its shelf-life and potential degradation pathways.

Conclusion

This compound is a promising derivative of the biologically active 8-hydroxyquinoline scaffold. Its physicochemical properties, particularly its moderate lipophilicity, suggest the potential for favorable drug-like characteristics. This technical guide has provided a comprehensive overview of its key physicochemical parameters and has outlined the standard experimental protocols for their determination. The insights and methodologies presented herein are intended to empower researchers to conduct further investigations into the therapeutic potential of this and related compounds, ultimately contributing to the advancement of drug discovery and development.

References

-

The Royal Society of Chemistry. Chapter 1: Physicochemical Properties. In: The Process of Drug Discovery and Development. 2023. Available from: [Link]

-

Khadke, P. A., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environ Health Perspect. 2019;127(9):97003. Available from: [Link]

-

PubChem. 5-(Isobutoxymethyl)-8-quinolinol. National Center for Biotechnology Information. Available from: [Link]

- Bharate, S. S., et al. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening. 2016;19(4):270-9.

- Avdeef, A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-25.

- Hamieh, T., et al. New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Molecules. 2021;26(11):3267.

- Patel, K., et al. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Journal of Chemical and Pharmaceutical Research. 2012;4(1):542-548.

-

Al-Ostoot, F. H., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2021;26(16):4839. Available from: [Link]

-

PubChem. 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Available from: [Link]

- Patil, S. F., et al. Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. 2005;43:280-284.

-

PrepChem. Synthesis of 8-hydroxyquinoline. Available from: [Link]

- Al-Busafi, S. N., et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Kumar, A., et al. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Current Drug Targets. 2021;22(12):1371-1400.

-

Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Med. Chem., 2020,11, 101-106. Available from: [Link]

-

PubChem. 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Available from: [Link]

-

PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers. 2023; 15(15):3181. Available from: [Link]

-

PubChem. 5-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

University of Hertfordshire. 8-hydroxyquinoline. AERU. Available from: [Link]

-

PubChem. 5-Amino-8-hydroxyquinoline dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 8-Hydroxy-5-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. Drug design strategies with metal-hydroxyquinoline complexes. Available from: [Link]

-

NIST. 8-Hydroxyquinoline. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available from: [Link]

- Der Pharma Chemica.

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. You are being redirected... [hit2lead.com]

- 5. prepchem.com [prepchem.com]

- 6. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 7. books.rsc.org [books.rsc.org]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

An In-Depth Technical Guide to 5-(Isopropoxymethyl)-8-quinolinol

The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential "privileged structure" in medicinal chemistry and materials science.[1] Comprising a pyridine ring fused to a phenol, this bicyclic aromatic compound possesses a unique structural arrangement where the C8 phenolic hydroxyl group and the C1 nitrogen atom act as a powerful bidentate chelating agent for a wide array of metal ions.[2][3] This ability to sequester essential metals is the cornerstone of its diverse and potent biological activities, which span antimicrobial, anticancer, antifungal, and neuroprotective effects.[3][4][5]

Derivatization of the 8-HQ core allows for the fine-tuning of its physicochemical properties, such as lipophilicity and steric hindrance, thereby modulating its biological efficacy and target specificity.[6] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical identity, synthesis, and the mechanistic basis for its potential applications in drug discovery and development.

Core Compound Profile: this compound

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 22049-21-4 | [7] |

| Molecular Formula | C₁₃H₁₅NO₂ | [7] |

| Molecular Weight | 217.26 g/mol | [7] |

| IUPAC Name | 5-(isopropoxymethyl)quinolin-8-ol | N/A |

| Canonical SMILES | CC(C)OCC1=CC=C(C2=C1C=CC=N2)O | N/A |

Synthesis and Characterization

The synthesis of 5-alkoxymethyl-8-quinolinol derivatives is a well-established process, typically proceeding via the nucleophilic substitution of a leaving group at the 5-position of the quinoline ring.[8] The most common and efficient precursor for this transformation is 5-chloromethyl-8-quinolinol, which can be readily synthesized from the parent 8-hydroxyquinoline.[9]

The diagram below illustrates a standard synthetic workflow for obtaining this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound from 5-chloromethyl-8-quinolinol hydrochloride.

Materials:

-

5-chloromethyl-8-quinolinol hydrochloride

-

Sodium metal

-

Anhydrous Isopropanol (IPA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Preparation of Sodium Isopropoxide: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous isopropanol. b. Carefully add small, freshly cut pieces of sodium metal to the stirring isopropanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium isopropoxide.

-

Nucleophilic Substitution Reaction: a. In a separate flask, dissolve 5-chloromethyl-8-quinolinol hydrochloride in anhydrous DMF. b. Slowly add the freshly prepared sodium isopropoxide solution to the DMF solution at room temperature with vigorous stirring. c. Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water. b. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous layer three times with diethyl ether. d. Combine the organic extracts and wash them with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the O-H stretch of the phenol and C-O-C stretches of the ether.

-

Melting Point Analysis: To assess purity.

Core Mechanism of Action: Metal Ion Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to chelate metal ions.[2] The nitrogen atom of the pyridine ring and the adjacent phenolic oxygen form a stable five-membered ring with divalent or trivalent metal cations, such as Cu²⁺, Zn²⁺, and Fe³⁺.[2] This chelation can disrupt cellular homeostasis through two primary pathways.[2]

-

Deprivation of Essential Metals: By binding strongly to essential metal ions within a biological system (e.g., in bacteria or cancer cells), the 8-HQ derivative can sequester them, making them unavailable for crucial metabolic processes. This inhibits the function of metalloenzymes that are vital for cell growth, replication, and survival.[2]

-

Formation of a Toxic Complex: The 8-HQ-metal complex itself can be the active cytotoxic agent. The complex is often more lipophilic than the 8-HQ molecule alone, which facilitates its penetration through cellular membranes. Once inside the cell, the complex can disrupt cellular processes, for instance, by catalyzing the formation of damaging reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and apoptosis.[2]

Potential Therapeutic Applications

While specific studies on this compound are limited, the extensive research on the 8-HQ scaffold allows for well-grounded extrapolation of its potential applications.[1][4][5] The introduction of the isopropoxymethyl group at the C5 position is expected to increase the compound's lipophilicity, potentially enhancing its membrane permeability and bioavailability.

-

Antimicrobial and Antifungal Agents: 8-HQ derivatives are known for their broad-spectrum activity against various bacteria and fungi.[8][10][11] Their mechanism, tied to the chelation of essential metals like iron and copper, disrupts microbial enzyme systems.[2] this compound could be a promising candidate for development as a novel antibacterial or antifungal drug.

-

Anticancer Agents: The anticancer properties of 8-HQ compounds are multifaceted. They can induce oxidative stress in cancer cells by forming copper complexes that generate ROS, inhibit key enzymes like topoisomerase, and induce apoptosis.[2][3]

-

Neurodegenerative Diseases: Derivatives like clioquinol have been investigated in clinical trials for Alzheimer's disease. The rationale is that they can chelate excess metal ions (like copper and zinc) in the brain that are implicated in the aggregation of amyloid-beta plaques, a hallmark of the disease.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the potential of this compound as an antimicrobial agent, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli).[12]

-

Sterile 96-well microtiter plates.

-

Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Bacterial inoculum adjusted to 0.5 McFarland standard.

-

Positive control (e.g., Ciprofloxacin) and negative control (DMSO).

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: a. Add 50 µL of the compound stock solution to the first column of wells. b. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This creates a concentration gradient of the test compound.

-

Inoculation: a. Dilute the 0.5 McFarland standard bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of this diluted inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Growth Control: Wells containing only broth and inoculum.

-

Sterility Control: Wells containing only broth.

-

Solvent Control: Wells containing inoculum and the highest concentration of DMSO used.

-

Positive Control: A separate row with a known antibiotic undergoing serial dilution.

-

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

This compound is a derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. Its identity is confirmed with CAS number 22049-21-4.[7] While detailed biological studies on this specific molecule are not widely published, its structure strongly suggests that it will exhibit the metal-chelating properties characteristic of its class. This fundamental mechanism underpins a broad range of potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities. The synthetic route is straightforward, and established protocols for evaluating its biological efficacy are readily available. Further investigation into this and other C5-alkoxy derivatives is warranted to explore their potential as next-generation therapeutic agents.

References

-

PubChem. 5-(Isobutoxymethyl)-8-quinolinol. National Center for Biotechnology Information. Available from: [Link]

-

Patel, K. B., Patel, Y. M., & Patel, R. B. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. Research Journal of Recent Sciences, 2(ISC-2012), 55-60. Available from: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, W. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4326. Available from: [Link]

-

Semantic Scholar. Drug design strategies with metal-hydroxyquinoline complexes. Available from: [Link]

-

PrepChem. Synthesis of 8-hydroxyquinoline. Available from: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, W. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available from: [Link]

-

Al-Masoudi, N. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 2(1). Available from: [Link]

-

Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European journal of medicinal chemistry, 120, 252-274. Available from: [Link]

-

ResearchGate. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Available from: [Link]

-

Li, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31495-31502. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids. Available from: [Link]

-

ResearchGate. Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Available from: [Link]

-

Uslu, B., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. Available from: [Link]

-

ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available from: [Link]

-

PubChem. 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential | Semantic Scholar [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug design strategies with metal-hydroxyquinoline complexes | Semantic Scholar [semanticscholar.org]

- 7. You are being redirected... [hit2lead.com]

- 8. rroij.com [rroij.com]

- 9. isca.me [isca.me]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer [mdpi.com]

Spectroscopic Profile of 5-(Isopropoxymethyl)-8-quinolinol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Isopropoxymethyl)-8-quinolinol, a derivative of 8-hydroxyquinoline. As a member of the quinoline family, this compound holds potential in various fields, including medicinal chemistry and materials science, owing to the versatile biological and chelating properties of the 8-hydroxyquinoline scaffold.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for its structural elucidation, purity assessment, and understanding its chemical behavior.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the quinoline ring system, the hydroxyl group at position 8, and the isopropoxymethyl substituent at position 5. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra. Our analysis will, therefore, focus on identifying and assigning these signals to the corresponding structural elements.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra will provide detailed structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring, the protons of the isopropoxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | dd | 1H | H-2 |

| ~7.5 | dd | 1H | H-4 |

| ~7.4 | m | 2H | H-3, H-6 |

| ~7.1 | d | 1H | H-7 |

| ~9.5 | s (broad) | 1H | 8-OH |

| ~4.8 | s | 2H | -CH₂-O- |

| ~3.8 | septet | 1H | -CH(CH₃)₂ |

| ~1.3 | d | 6H | -CH(CH₃)₂ |

Interpretation:

-

Aromatic Region: The protons on the quinoline ring will appear in the downfield region (7.0-9.0 ppm). The H-2 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The coupling patterns (doublet of doublets, multiplets) will be characteristic of the substitution pattern on the quinoline ring.

-

Hydroxyl Proton: The phenolic hydroxyl proton at position 8 is expected to appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

Isopropoxymethyl Group: The methylene protons (-CH₂-O-) adjacent to the aromatic ring and the ether oxygen will likely appear as a singlet around 4.8 ppm. The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~150 | C-8 |

| ~148 | C-2 |

| ~138 | C-8a |

| ~133 | C-4 |

| ~128 | C-5 |

| ~127 | C-4a |

| ~122 | C-6 |

| ~121 | C-3 |

| ~110 | C-7 |

| ~75 | -O-CH₂- |

| ~72 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the quinoline ring will resonate in the 110-150 ppm range. The carbon bearing the hydroxyl group (C-8) is expected to be significantly downfield.

-

Aliphatic Carbons: The carbons of the isopropoxymethyl group will appear in the upfield region. The methylene carbon attached to the ether oxygen will be around 75 ppm, while the methine and methyl carbons of the isopropyl group will be at approximately 72 and 22 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-H, C=C, C=N, and C-O bonds.

Expected IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2970-2850 | Medium | Aliphatic C-H stretching |

| 1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |

| 1280-1200 | Strong | C-O stretching (phenolic) |

| 1150-1050 | Strong | C-O-C stretching (ether) |

Interpretation:

-

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic O-H group.[5]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the quinoline ring and the isopropoxymethyl substituent.

-

Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N bond vibrations of the quinoline core.

-

The strong band around 1280-1200 cm⁻¹ is attributed to the C-O stretching of the phenolic group, while the C-O-C ether linkage will show a strong absorption in the 1150-1050 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected MS Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 217 | High | Molecular ion [M]⁺ |

| 173 | Moderate | [M - C₃H₇O]⁺ |

| 145 | High | [8-hydroxyquinoline]⁺ fragment |

| 117 | Moderate | Further fragmentation of the quinoline ring |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 217, corresponding to the molecular weight of this compound.

-

A significant fragment at m/z 173 would result from the loss of the isopropoxy group.

-

The base peak is likely to be at m/z 145, corresponding to the stable 8-hydroxyquinoline cation, formed by the cleavage of the C-C bond between the methylene group and the quinoline ring.[7] Further fragmentation of the quinoline ring would lead to smaller fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

The spectroscopic data for this compound, as predicted and interpreted in this guide, provides a detailed structural fingerprint of the molecule. The combination of NMR, IR, and MS techniques allows for unambiguous confirmation of its chemical structure. This information is fundamental for any further research and development involving this compound, ensuring its identity and purity in various applications.

References

-

Synthesis and Spectroscopic Characteristics of Ligands Based on Quinolin-8-Ol as Useful Precursors for Alq3 Type Complexes. (2020). Scientific.net. [Link]

-

Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. ACS Publications. [Link]

-

Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. ACS Publications. [Link]

-

5-(Isobutoxymethyl)-8-quinolinol. PubChem. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

-

Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. [Link]

-

Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]

-

5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). NIH. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

8-Hydroxyquinoline. NIST WebBook. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. [Link]

-

Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PubMed. [Link]

-

5-Methyl-8-hydroxyquinoline. PubChem. [Link]

-

Isoquinoline. NIST WebBook. [Link]

-

8-Hydroxyquinoline. NIST WebBook. [Link]

-

FTIR spectrum of 8hydroxyquinoline. ResearchGate. [Link]

-

The Infrared Spectra of Polymers V: Epoxies. (2022). Spectroscopy Online. [Link]

-

Cloxyquin. NIST WebBook. [Link]

-

8-Hydroxyquinoline. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 8-Hydroxyquinoline [webbook.nist.gov]

solubility of 5-(Isopropoxymethyl)-8-quinolinol in different solvents

An In-Depth Technical Guide to the Solubility of 5-(Isopropoxymethyl)-8-quinolinol

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, a derivative of the versatile chelating agent 8-hydroxyquinoline. In the absence of direct experimental data in peer-reviewed literature, this document leverages established principles of physical chemistry and extrapolates from data on structurally analogous compounds to provide a robust predictive framework. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvent systems. It is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's physicochemical properties to advance their work.

Introduction and Scientific Context

This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are renowned for their wide range of biological activities and applications, from serving as metal chelators in neuroprotective and anticancer research to acting as fluorescent chemosensors.[1] The therapeutic and diagnostic utility of any compound is fundamentally linked to its solubility, which governs its bioavailability, formulation feasibility, and behavior in biological assays.

The introduction of an isopropoxymethyl group at the 5-position of the 8-HQ scaffold is a strategic chemical modification intended to modulate the parent molecule's lipophilicity and, consequently, its solubility and biological interactions. Understanding the solubility of this specific derivative is therefore a critical first step in its evaluation for any potential application.

This guide provides a predictive solubility profile based on the known properties of the 8-hydroxyquinoline core and related derivatives. It further equips researchers with the necessary methodologies to validate these predictions and generate precise, quantitative solubility data.

Predicted Physicochemical and Solubility Profile

The molecular structure of this compound dictates its interactions with different solvents. The key features are the hydrophobic quinoline ring system, the polar chelating region comprising the hydroxyl group and the pyridine nitrogen, and the moderately nonpolar isopropoxymethyl ether linkage.

While experimental data for the target compound is not available, we can infer its properties from the closely related analog, 5-(Isobutoxymethyl)-8-quinolinol .[2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale & Implications for Solubility |

| Molecular Formula | C₁₃H₁₅NO₂ | - |

| Molecular Weight | ~217.26 g/mol | Larger molecules can sometimes be more difficult to solvate. |

| XLogP3 | ~2.7 - 3.0 | This value, analogous to that of 5-(isobutoxymethyl)-8-quinolinol (XLogP3 ≈ 2.9)[2], indicates significant lipophilicity, predicting low intrinsic solubility in aqueous media. |

| Hydrogen Bond Donors | 1 (from hydroxyl group) | Allows for interaction with protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 3 (N in ring, 2 O atoms) | Provides sites for hydrogen bonding with protic solvents. |

| Amphiprotic Nature | Can act as an acid (phenolic -OH) and a base (pyridine N) | Solubility is expected to be highly dependent on pH.[3][4] |

Based on these properties, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound in Different Solvent Classes

| Solvent Class | Predicted Solubility | Scientific Rationale |

| Aqueous Media (Water, PBS) | Poorly Soluble | The high lipophilicity (predicted XLogP3 > 2.5) from the aromatic core and the ether side chain will limit solubility in water's highly polar, structured hydrogen-bond network.[3][5] |

| Polar Protic Solvents (Ethanol, Methanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydroxyl and nitrogen sites of the molecule.[3][6] |

| Polar Aprotic Solvents (DMSO, DMF, Acetone) | Freely Soluble | These solvents can disrupt their own intermolecular forces to solvate the molecule without the high energetic penalty associated with breaking the water lattice. 8-HQ is readily soluble in these solvents.[1][6] |

| Non-Polar/Halogenated Solvents (Chloroform, Benzene) | Soluble | The large, nonpolar surface area of the quinoline ring system allows for favorable van der Waals interactions with non-polar solvents.[1][6] |

| Acidic Aqueous Solutions (e.g., pH < 4) | Soluble | The basic pyridine nitrogen (pKa ~5) will be protonated, forming a cationic species (a quinolinium salt) which is significantly more water-soluble.[3][4] |

| Alkaline Aqueous Solutions (e.g., pH > 10) | Soluble | The acidic phenolic hydroxyl group (pKa ~9.9) will be deprotonated to form a phenoxide anion, which is also more soluble in water.[4] |

Methodologies for Experimental Solubility Determination

It is imperative for researchers to experimentally verify the predicted solubility. The thermodynamic or "equilibrium" solubility is the most relevant value for drug development and is best determined using the Shake-Flask Method , which remains the gold standard for its reliability.[7]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the definitive method for measuring the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF) compatible with the solvent

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~5-10 mg of the compound to 1 mL of the solvent.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[8]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. To remove all undissolved solids, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes.

-

Sample Collection: Carefully collect the clear supernatant. To ensure no fine particulates are carried over, it is best practice to filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm).

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant. This concentration is the equilibrium solubility.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Strategies for Solubility Enhancement

For many applications, particularly in biological assays requiring aqueous buffers, the intrinsic solubility of this compound may be insufficient. Several strategies can be employed to overcome this limitation.

-

pH Adjustment: As predicted, leveraging the amphiprotic nature of the molecule is the most direct approach.[4] Creating a stock solution in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution will protonate or deprotonate the molecule, respectively, creating a highly soluble salt form that can then be diluted into the final assay buffer.

-

Use of Co-solvents: For stock solution preparation, using a water-miscible organic solvent like DMSO is common.[9] This is effective for achieving high initial concentrations. However, researchers must be cautious of the "crashing out" phenomenon, where the compound precipitates upon significant dilution into an aqueous buffer. It is crucial to keep the final concentration of the organic co-solvent low (typically <1% v/v) to avoid artifacts in biological systems.[9]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[10]

Sources

- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Isobutoxymethyl)-8-quinolinol | C14H17NO2 | CID 761896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ijpbr.in [ijpbr.in]

- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computational Study of 5-(Isopropoxymethyl)-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective effects.[1][2] The core of their therapeutic potential often lies in their ability to chelate essential metal ions, thereby disrupting critical biological processes.[1] This guide focuses on a specific derivative, 5-(Isopropoxymethyl)-8-quinolinol, providing a comprehensive theoretical framework for its investigation. We will delve into its synthesis, explore its physicochemical properties through computational analysis, and outline methodologies for predicting its biological activity using molecular modeling techniques. This document serves as a technical blueprint for researchers aiming to understand and exploit the therapeutic potential of this promising compound.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[3] This unique structure confers upon it the ability to act as a potent monoprotic bidentate chelating agent.[1][4] The proximity of the C8 hydroxyl group and the nitrogen atom in the pyridine ring allows for the formation of stable complexes with a wide range of metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[1][4] This chelation is central to the biological activity of many 8-HQ derivatives and can elicit therapeutic effects through two primary mechanisms:

-

Deprivation of Essential Metals: By sequestering essential metal ions from the biological environment, 8-HQ derivatives can inhibit the function of metalloenzymes that are crucial for the growth and replication of pathogens or cancer cells.[1]

-

Formation of Bioactive Complexes: The metal-8-HQ complex itself can be the active therapeutic agent. These complexes often exhibit increased lipophilicity, allowing for enhanced penetration of cell membranes, where they can induce cellular damage, for instance, by catalyzing the formation of reactive oxygen species (ROS).[1]

The substituent at the C5 position of the 8-hydroxyquinoline ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. The introduction of an isopropoxymethyl group in this compound is expected to influence its lipophilicity, steric profile, and potential interactions with biological targets.

Synthesis Pathway for this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available 8-hydroxyquinoline. The key intermediate is 5-(chloromethyl)-8-quinolinol hydrochloride, which is then reacted with isopropoxide.

Step 1: Synthesis of 5-(chloromethyl)-8-quinolinol hydrochloride

The initial step involves the chloromethylation of 8-hydroxyquinoline. This reaction is typically carried out by treating 8-hydroxyquinoline with formaldehyde and hydrochloric acid.[5]

Protocol:

-

Mix 8-hydroxyquinoline (0.1 mol), 32% aqueous hydrochloric acid (16 mL), and 37% aqueous formaldehyde (16 mL, 0.1 mol) at 0°C.

-

Pass hydrogen chloride gas through the mixture for 6 hours.

-

Allow the reaction mixture to stand at room temperature for 2 hours.

-

Collect the resulting yellow solid by filtration.

-

Wash the solid with 90% ethanol and dry under vacuum to yield 5-(chloromethyl)-8-quinolinol hydrochloride.[5]

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom in 5-(chloromethyl)-8-quinolinol hydrochloride with an isopropoxy group. This is achieved by reacting the intermediate with sodium isopropoxide.

Protocol:

-

Prepare a solution of sodium isopropoxide by dissolving sodium metal in anhydrous isopropanol.

-

Add 5-(chloromethyl)-8-quinolinol hydrochloride to the sodium isopropoxide solution.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by thin-layer chromatography).

-

After cooling, neutralize the mixture with a suitable acid.

-

Extract the product with an organic solvent and purify using column chromatography.

Caption: Synthesis of this compound.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, offering insights that can guide experimental work and accelerate the drug discovery process.

3.1. Density Functional Theory (DFT) for Physicochemical Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating various molecular properties.

Key Applications:

-

Geometric Optimization: Determining the most stable three-dimensional conformation of this compound.

-

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[6]

-

Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential intermolecular interactions.[6]

-

Spectroscopic Analysis: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the structural characterization of the synthesized compound.[6]

Experimental Protocol for DFT Calculations:

-

Software: Utilize computational chemistry software such as Gaussian, ORCA, or Spartan.

-

Method: Employ a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p).

-

Input: Create an input file with the initial coordinates of this compound.

-

Calculation: Perform a geometry optimization calculation followed by frequency analysis to ensure a true energy minimum.

-

Analysis: Analyze the output file to extract the optimized geometry, electronic properties (HOMO, LUMO), and simulated spectra.

3.2. Molecular Docking for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Workflow:

-

Target Selection: Based on the known biological activities of 8-hydroxyquinoline derivatives (e.g., anticancer, antimicrobial), select relevant protein targets. For instance, topoisomerases, kinases, or metalloenzymes involved in microbial metabolism.

-

Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the crystal structure of the target protein (obtained from the Protein Data Bank). This involves adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: Use docking software like AutoDock, Glide, or GOLD to perform the docking calculations. The software will explore various conformations and orientations of the ligand within the protein's binding site.

-

Scoring and Analysis: The docking results are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation) between the ligand and the protein.

Caption: Molecular Docking Workflow.

3.3. Molecular Dynamics (MD) Simulations for Studying Complex Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. For this compound, MD simulations can be used to:

-

Assess Binding Stability: Evaluate the stability of the ligand-protein complex obtained from molecular docking.

-

Characterize Conformational Changes: Observe how the ligand and protein adapt to each other upon binding.

-

Calculate Binding Free Energy: More accurately estimate the binding affinity by considering the dynamic nature of the system.

Predicted Physicochemical and Biological Properties

Based on the general properties of 8-hydroxyquinoline derivatives, we can predict the following for this compound:

| Property | Predicted Value/Characteristic | Rationale |

| Lipophilicity (LogP) | Moderately lipophilic | The isopropoxymethyl group increases lipophilicity compared to 8-HQ, potentially enhancing membrane permeability. |

| Metal Chelating Ability | Strong | The core 8-hydroxyquinoline scaffold is a potent chelator for various metal ions.[4] |

| Potential Biological Targets | Metalloenzymes, DNA topoisomerases, kinases | Based on the known activities of other 8-HQ derivatives.[7][8] |

| Predicted Biological Activities | Anticancer, antimicrobial, antifungal | These are common activities observed for a wide range of 8-HQ derivatives.[7][9] |

Conclusion

This compound is a promising derivative of the versatile 8-hydroxyquinoline scaffold. The theoretical and computational methodologies outlined in this guide provide a robust framework for its comprehensive investigation. By combining DFT calculations for property prediction, molecular docking for target identification, and MD simulations for stability analysis, researchers can gain significant insights into the therapeutic potential of this compound. This in-silico approach can effectively guide experimental efforts, saving time and resources in the drug development pipeline. The exploration of such derivatives is crucial for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4276. Retrieved January 18, 2026, from [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2015). RSC Advances, 5(127), 104621-104639. Retrieved January 18, 2026, from [Link]

-

ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014). ChemInform, 45(49). Retrieved January 18, 2026, from [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2019). Heliyon, 5(10), e02689. Retrieved January 18, 2026, from [Link]

-

The Reactions Of 8-Quinolinol. (1944). Chemical Reviews, 35(2), 151-187. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4276. Retrieved January 18, 2026, from [Link]

-

Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 8-Hydroxyquinoline Derivative and Its Zinc Complex. (2015). Journal of Computational and Theoretical Nanoscience, 12(9), 2786-2790. Retrieved January 18, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research and Reviews: Journal of Chemistry, 3(1). Retrieved January 18, 2026, from [Link]

-

5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). International Journal of Molecular Sciences, 24(15), 11956. Retrieved January 18, 2026, from [Link]

- Process for the manufacture of 8-hydroxy quinoline. (1951). Google Patents.

-

Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2012). Dalton Transactions, 41(9), 2696-2706. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4276. Retrieved January 18, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). Organic & Biomolecular Chemistry, 16(43), 8349-8356. Retrieved January 18, 2026, from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(19), 6614. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids. (1983). Egyptian Journal of Chemistry, 26(4), 349-352. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 5. 5-(CHLOROMETHYL)-8-QUINOLINOL HYDROCHLORIDE CAS#: 4053-45-6 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 8-Hydroxyquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry